7-[(4-Ethoxy-3-methoxyphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Ethoxy-3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol is a complex organic compound with a molecular formula of C25H25N3O3 and a molecular weight of 415.484 Da . This compound is notable for its intricate structure, which includes a quinoline core, a pyridine ring, and various functional groups such as ethoxy and methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 7-[(4-ethoxy-3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Functional Group Modifications: The ethoxy and methoxy groups can be introduced through etherification reactions, where the corresponding alcohols react with alkyl halides in the presence of a base.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
7-[(4-Ethoxy-3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace halogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various derivatives of the original compound, which may exhibit different chemical and biological properties.
Scientific Research Applications
7-[(4-Ethoxy-3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7-[(4-ethoxy-3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to the modulation of various biological processes.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival, or the NF-κB pathway, which plays a role in inflammation and immune response.
Comparison with Similar Compounds
Similar compounds to 7-[(4-ethoxy-3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol include:
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents, share the quinoline core structure.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which are forms of vitamin B3 and B6 respectively, contain the pyridine ring.
Methoxyphenyl Derivatives: Compounds such as vanillin and anisole, which are used as flavoring agents and solvents, contain the methoxyphenyl group.
The uniqueness of 7-[(4-ethoxy-3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol lies in its combination of these structural elements, which confer distinct chemical and biological properties that are not observed in the individual components.
Properties
Molecular Formula |
C25H25N3O3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
7-[(4-ethoxy-3-methoxyphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C25H25N3O3/c1-4-31-20-13-11-18(15-21(20)30-3)23(28-22-7-5-6-14-26-22)19-12-10-17-9-8-16(2)27-24(17)25(19)29/h5-15,23,29H,4H2,1-3H3,(H,26,28) |
InChI Key |
HKCRQZKYEZZYKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.